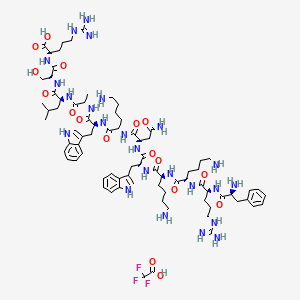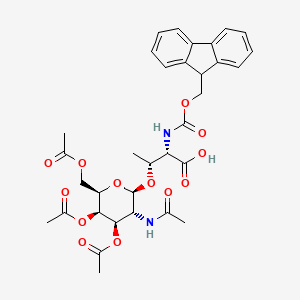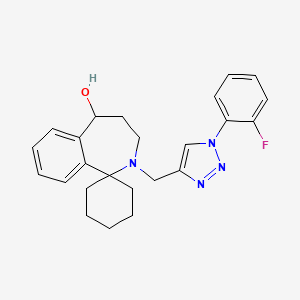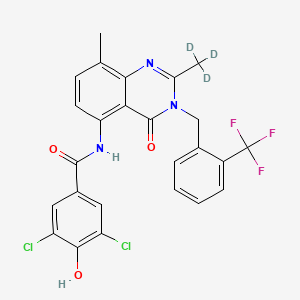
Vibsanin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibsanin C is a natural product belonging to the vibsane-type diterpenoids, which are characteristic compounds found in certain species of the Viburnum genus, such as Viburnum awabuki and Viburnum odoratissimum . These diterpenoids are known for their unique structures and biological activities, making them a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vibsanin C involves several steps, including the oxy-Cope rearrangement of precursor compounds. The major product, this compound, and its 5-epimer are formed through this rearrangement . Specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a natural product primarily extracted from Viburnum species. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Vibsanin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives that exhibit different biological activities.
Aplicaciones Científicas De Investigación
Vibsanin C has been studied for its various biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties . It has shown potential in inhibiting the growth of cancer cells and reducing inflammation, making it a promising candidate for drug development. Additionally, this compound and its derivatives have been explored for their ability to inhibit heat shock protein 90 (HSP90), which is involved in protein folding and has implications in cancer and neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of Vibsanin C involves its interaction with molecular targets such as HSP90. By inhibiting HSP90, this compound disrupts the protein folding process, leading to the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in treating various diseases.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Vibsanin C include other vibsane-type diterpenoids such as Vibsanin B, Neovibsanin A, and 5-epi-Vibsanin C . These compounds share structural similarities but differ in their biological activities and reactivity.
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to inhibit HSP90 and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Propiedades
Fórmula molecular |
C25H36O5 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |
Clave InChI |
FUJYXGPHSQJMJL-QQFOBNRMSA-N |
SMILES isomérico |
CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |
SMILES canónico |
CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



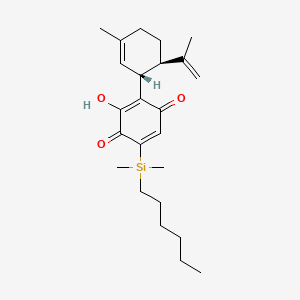
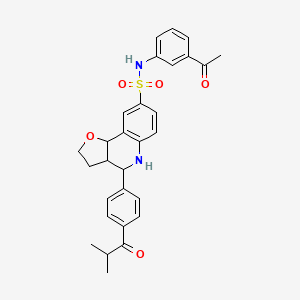

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
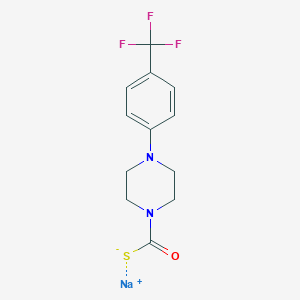
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

